Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a sulfur-containing heterocycle, and a methoxybenzamido group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 3-methoxybenzoyl chloride with 3-aminobenzo[b]thiophene-2-carboxylic acid methyl ester. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it may inhibit certain kinases or modulate receptor activity, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Methyl 3-methylbenzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-2-carboxylic acid methyl ester
Uniqueness
Methyl 3-(3-methoxybenzamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of the methoxybenzamido group, which can enhance its biological activity and specificity. This structural modification can lead to improved pharmacokinetic properties and target selectivity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-22-12-7-5-6-11(10-12)17(20)19-15-13-8-3-4-9-14(13)24-16(15)18(21)23-2/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMPPKHFCXPFLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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